3-Bromo-5-fluoro-4-methoxyacetophenone
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Overview
Description
3-Bromo-5-fluoro-4-methoxyacetophenone is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of acetophenone, featuring bromine, fluorine, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluoro-4-methoxyacetophenone can be synthesized through the bromination of 5-fluoro-4-methoxyacetophenone. The bromination reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent . The reaction is carried out at elevated temperatures, around 90°C, to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure safety, cost-effectiveness, and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-amino-5-fluoro-4-methoxyacetophenone.
Oxidation: Formation of 3-bromo-5-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-5-fluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-5-fluoro-4-methoxyacetophenone is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-methoxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets. The methoxy group may also play a role in modulating the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroacetophenone: Similar structure but with different substitution pattern.
3-Fluoro-4-methoxyacetophenone: Lacks the bromine substituent.
3-Bromo-4-methoxyacetophenone: Lacks the fluorine substituent.
Uniqueness
3-Bromo-5-fluoro-4-methoxyacetophenone is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8BrFO2 |
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Molecular Weight |
247.06 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
InChI Key |
SJXQGIGJAZRIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)F |
Origin of Product |
United States |
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